6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one
Description
6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C26H32N4O2S |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
6,6-dimethyl-3-[2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethyl]sulfanyl-1,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C26H32N4O2S/c1-17-11-13-18(14-12-17)26(6)16-24(2,3)30(20-10-8-7-9-19(20)26)21(31)15-33-23-27-22(32)25(4,5)29-28-23/h7-14,29H,15-16H2,1-6H3,(H,27,28,32) |
InChI Key |
ORMIXCCIKMPHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NNC(C(=O)N4)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline derivative, followed by the introduction of the sulfanyl group and the formation of the triazinone ring. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are of interest for the treatment of various diseases, particularly those involving oxidative stress or inflammation.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: Another similar compound with a different core structure and functional groups.
Uniqueness
6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one is unique due to its combination of functional groups and the specific arrangement of atoms within its structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
